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molecular formula C10H10O3 B583953 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid CAS No. 1346600-75-6

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-oxobutanoic acid

Cat. No. B583953
M. Wt: 184.141
InChI Key: KMQLIDDEQAJAGJ-DEHIIRIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947460

Procedure details

To a mixture of 24.5 g. 3-(m-toluoyl)propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:8])[CH:2]=1.C(N(CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:8])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)CCC(=O)O)C
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 2 1/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 24.5 g
ADDITION
Type
ADDITION
Details
there is added dropwise 10.8 g
CUSTOM
Type
CUSTOM
Details
does not exceed 10°C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947460

Procedure details

To a mixture of 24.5 g. 3-(m-toluoyl)propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[O:8])[CH:2]=1.C(N(CC)CC)C.ClC(OCC)=O>C(Cl)(Cl)Cl>[C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:8])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C(=O)CCC(=O)O)C
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred for 2 1/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 24.5 g
ADDITION
Type
ADDITION
Details
there is added dropwise 10.8 g
CUSTOM
Type
CUSTOM
Details
does not exceed 10°C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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